molecular formula C8H5NO3 B1279151 3-Cyano-4-hydroxybenzoic Acid CAS No. 70829-28-6

3-Cyano-4-hydroxybenzoic Acid

Cat. No.: B1279151
CAS No.: 70829-28-6
M. Wt: 163.13 g/mol
InChI Key: KUCSFDLSLAVLBY-UHFFFAOYSA-N
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Description

3-Cyano-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3. It is a white crystalline solid that is soluble in alcohol, ethanol, and acetic acid . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-cyano-4-hydroxybenzoic acid typically involves the cyanation of 4-hydroxybenzoic acid. One common method is to react 4-hydroxybenzoic acid with sodium cyanide under acidic conditions to yield the desired product . Another method involves the preparation of methyl 3-formyl-4-hydroxybenzoate, which is then converted to this compound methyl ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyanation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

3-Cyano-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes and interfere with metabolic processes. For example, it can inhibit glycolysis and the oxidative pentose phosphate pathway, leading to reduced energy production and metabolic activity .

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Similar in structure but lacks the cyano group.

    3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups instead of one.

    Salicylic acid: Contains a hydroxyl group and a carboxyl group in different positions.

Uniqueness: 3-Cyano-4-hydroxybenzoic acid is unique due to the presence of both a cyano group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-cyano-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFDLSLAVLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456505
Record name 3-Cyano-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70829-28-6
Record name RP-112533
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070829286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-4-hydroxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RP-112533
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTA3WT4SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of the product of Example 44 Step C (0.22 g; 0.72 mmol), NaCN (0.04 g; 0.8 mmol) and CuCN (0.07 g; 0.8 mmol) in anhydrous DMF (2 ml) was stirred at ˜110° C. for 2 h under N2. This was evaporated to dryness in vacuo and the residue was suspended in H2O (10 ml) and pH was adjusted to ˜10 with 1 M NaOH. The insoluble material was removed by filtration and the filtrate was acidified to pH˜3 with diluted HCl and the product was taken up by CH2Cl2 (2×20 ml). The organic phase was dried over anhydrous MgSO4, filtered and the filtrate evaporated to dryness under reduced pressure to give the title compound (0.1 g; 67%) as brownish solid. 1H-NMR (CDCl3) 1.06-1.14 (m, 3H); 1.85-1.97 (m, 2H); 4.1-4.18 (m, 2H); 7.02 (d, 1H, J=9 Hz); 8.24 (dd, 1H, J=3, 9 Hz); 8.31 (d, 1H, J=3 Hz).
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

Methyl-3-cyano-4-hydroxybenzoate (2.71 g, 15.3 mmol) was dissolved in 50 mL of THF. The solution was chilled in an ice bath, and 2.0M potassium hydroxide (17 mL, 34 mmol) was added dropwise. The resulting mixture was stirred at room temperature overnight. TLC indicated complete reaction. The THF was removed by rotary evaporation. The aqueous residue was acidified with aqueous trifluoroacetic acid and purified by reverse-phase HPLC (C-18, 0.1% TFA in water and acetonitrile). 3-Cyano-4-hydroxybenzoic acid was obtained as a white powder (2.1 g, 84%) after lyophilization.
Quantity
2.71 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-cyano-4-methoxybenzoate (70 g) and pyridine hydrochloride (128.3 g) was stirred for 1 hour at 180° C. in an oil bath. Ice-water (1 L) was added to the reaction mixture, and the thus-precipitated crystals were filtered and recrystallized from ethyl acetate, thereby giving 48.1 g of the desired compound.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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